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Formic acid, 2-methoxyphenyl ester

Cat. No.: B12821563
M. Wt: 152.15 g/mol
InChI Key: XPIIEKAVIFXMCN-UHFFFAOYSA-N
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Description

Formic acid, 2-methoxyphenyl ester is an organic ester compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . This chemical is characterized by a formate group esterified to the oxygen of a 2-methoxyphenol (guaiacol) group, making it a valuable derivative for various research applications . Researchers utilize this ester in organic synthesis, where it can serve as a protected form or an activating group for the phenolic moiety. Its properties have been explored in the development of pharmacologically active compounds; for instance, 2-methoxyphenyl esters of N-substituted amino acids have been investigated for their mucolytic and antitussive (cough-suppressing) effects, demonstrating additional anti-inflammatory activity in experimental models . The compound's thermodynamic and physical properties, such as a calculated boiling point of 507.60 K and a melting point of 305.32 K, are critical for informing experimental design, including reaction conditions and purification methods . As a specialty ester, it provides a versatile building block in medicinal chemistry and chemical synthesis. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B12821563 Formic acid, 2-methoxyphenyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(2-methoxyphenyl) formate

InChI

InChI=1S/C8H8O3/c1-10-7-4-2-3-5-8(7)11-6-9/h2-6H,1H3

InChI Key

XPIIEKAVIFXMCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC=O

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Esterification Pathways

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. In the context of Formic acid, 2-methoxyphenyl ester, this corresponds to the reaction between formic acid and 2-methoxyphenol (guaiacol).

The Fischer esterification is a classic acid-catalyzed method for producing esters. masterorganicchemistry.com This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com The acid catalyst serves two main purposes: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon a better electrophile, and it facilitates the departure of the water molecule as a leaving group. masterorganicchemistry.com Common catalysts for this process include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com

Lewis acids can also catalyze esterification reactions. While specific examples for guaiacyl formate (B1220265) are not detailed, Lewis acid catalysts are employed in related aromatic formylation reactions, such as the Gattermann reaction, which uses hydrogen cyanide in the presence of a Lewis acid catalyst to synthesize aromatic aldehydes. wikipedia.org

Table 1: Comparison of Catalytic Approaches for Esterification

Catalytic Approach Catalyst Examples Mechanism Key Features
Acid-Catalyzed (Fischer) H₂SO₄, TsOH Protonation of carbonyl, nucleophilic attack by alcohol, elimination of water. masterorganicchemistry.com Equilibrium reaction; often requires excess alcohol or removal of water. masterorganicchemistry.com

| Lewis Acid Catalysis | AlCl₃, BF₃ | Coordination of Lewis acid to carbonyl oxygen, enhancing electrophilicity. | Applicable to a range of esterification and formylation reactions. wikipedia.org |

Esterification reactions can be conducted in the presence or absence of a solvent. The use of organic solvents can be problematic due to issues of volatility and toxicity. researchgate.net However, in some enzymatic esterifications, non-polar organic solvents like isooctane (B107328) are used to ensure the solubility of reactants. researchgate.net

Solvent-free synthesis is an increasingly attractive alternative for producing esters. researchgate.net These reactions offer several advantages, including reduced pollution, lower costs, and simpler processing and handling. cmu.edu Eliminating the solvent is particularly desirable in the synthesis of flavor esters for the food industry. researchgate.net In some cases, solvent-free conditions can lead to higher selectivity, increased volumetric productivity, and greater concentrations of substrates and products. researchgate.net For instance, the solvent-free synthesis of fatty acid diesters of 2,5-bis-(hydroxymethyl)furan has been achieved with high conversion rates under vacuum conditions. researchgate.net

Transesterification Processes Involving this compound

Transesterification is a process where the -OR' group of an ester is exchanged with an -OR" group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, it could react with a different alcohol (R-OH) to produce a new formate ester (R-OCHO) and 2-methoxyphenol.

Under basic conditions, the reaction proceeds via nucleophilic addition of an alkoxide to the ester, forming a tetrahedral intermediate, followed by the elimination of the original alkoxide. masterorganicchemistry.com Under acidic conditions, the carbonyl group of the ester is first protonated by the acid catalyst, making it more electrophilic for the subsequent attack by the alcohol. masterorganicchemistry.com

A related process is transformylation, where a formate ester acts as a formyl transfer reagent. For example, methyl formate can be used in the presence of an N-heterocyclic carbene (NHC) catalyst to formylate a range of alcohols in good yields. organic-chemistry.org

Formylation Reactions Utilizing 2-Methoxyphenol Precursors

Formylation is a chemical process that introduces a formyl group (-CH=O) into a compound. wikipedia.org The synthesis of this compound falls under this category, specifically as the formation of a formate ester (O-CH=O). wikipedia.org This can be achieved by reacting 2-methoxyphenol with a suitable formylating agent. Formic acid itself is a primary formylating agent. wikipedia.org Another approach involves using a mixture of formic acid and acetic anhydride; the reaction with phenols at room temperature primarily yields formates along with some acetates. researchgate.net The formation of acetate (B1210297) byproducts can be minimized by conducting the reaction in solvents like benzene (B151609) or carbon tetrachloride. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry employs various techniques to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave-assisted synthesis has emerged as an effective method in organic chemistry, including for reactions involving guaiacol (B22219). researchgate.net Microwave heating can rapidly increase the temperature of reactants, often leading to significantly reduced reaction times compared to conventional heating. doi.org The application of microwaves can promote the conversion of guaiacol. researchgate.netdoi.org For instance, in catalytic reforming processes, microwave-assisted heating has been shown to result in higher conversions of guaiacol compared to conventional heating methods. doi.org The increased conversion is attributed to the polarization of the polar structure of the compound induced by the microwaves. doi.org Microwave irradiation has been successfully used in the enzymatic synthesis of various esters in solvent-free systems, achieving high conversion rates in short timeframes. nih.gov

Table 2: Effect of Heating Method on Guaiacol Conversion

Heating Method Temperature Range (°C) Guaiacol Conversion (%) Reference
Conventional Thermal Cracking 600–700 61.42–72.05 doi.org

| Microwave-Assisted Thermal Cracking | 600–700 | 79.35–82.13 | doi.org |

Photochemical Synthesis Routes

The synthesis of this compound via photochemical pathways represents a modern approach that leverages light energy to drive chemical reactions, often under mild conditions. While direct photochemical formylation of guaiacol (2-methoxyphenol) is not extensively documented, plausible routes can be extrapolated from established visible-light-mediated reactions. These methods typically involve the generation of highly reactive intermediates that would be difficult to access through traditional thermal chemistry.

One potential strategy involves a photo-acid catalyzed esterification . This approach utilizes a photoacid generator (PAG) which, upon irradiation with light of a specific wavelength, releases a strong acid. This in-situ generated acid can then catalyze the Fischer-Speier esterification of guaiacol with formic acid at ambient temperature, avoiding the need for high temperatures or corrosive bulk acids.

Another plausible, more complex route is based on dual photocatalysis , which combines a photoredox catalyst with another catalytic cycle. For instance, an iridium-based photocatalyst, upon excitation by visible light, could engage in a single-electron transfer (SET) process to generate a reactive formyl species from a suitable precursor. This species could then be coupled with guaiacol mediated by a co-catalyst, such as a palladium or nickel complex, which facilitates the C–O bond formation. rsc.org Such methods have been successfully applied to the esterification of alcohols with α-keto acids and could potentially be adapted for this specific transformation. rsc.org

These light-driven methods offer the potential for high selectivity and reduced energy consumption compared to conventional heating. The conditions are typically mild, employing visible light sources like blue LEDs at room temperature. researchgate.netresearchgate.net

Parameter Hypothetical Route A: Photo-Acid Catalyzed Esterification Hypothetical Route B: Dual Photocatalysis C–O Coupling
Reactants Guaiacol, Formic AcidGuaiacol, Formylating Precursor (e.g., α-keto acid derivative)
Catalyst System Photoacid Generator (e.g., Arylazo sulfone)Iridium photocatalyst (e.g., Ir(ppy)₃) + Co-catalyst (e.g., Pd(OAc)₂)
Light Source UV or Visible Light (e.g., Blue LEDs)Visible Light (e.g., Blue LEDs)
Temperature Ambient / Room TemperatureAmbient / Room Temperature
Solvent Acetonitrile (B52724), Dichloromethane (B109758)Dioxane, THF
Mechanism In-situ acid generation followed by Fischer-Speier esterification.Single-Electron Transfer (SET) to generate a formyl radical, followed by reductive elimination from a metal co-catalyst.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. This involves a holistic approach that considers reaction efficiency, the nature of reagents and catalysts, and the optimization of process conditions to minimize waste and energy usage.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org An ideal reaction has a 100% atom economy, meaning there are no waste atoms generated as byproducts. jocpr.com

The classical Fischer-Speier esterification of guaiacol with formic acid is an excellent example of a reaction with high atom economy. The only byproduct is water, a benign and low-molecular-weight molecule.

Reaction: C₇H₈O₂ (Guaiacol) + CH₂O₂ (Formic Acid) → C₈H₈O₃ (Guaiacyl Formate) + H₂O (Water)

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

In contrast, a hypothetical synthesis using a more complex formylating agent, such as formyl chloride with a base like pyridine (B92270) to neutralize the HCl byproduct, would have a significantly lower atom economy. In this scenario, the atoms of the pyridine hydrochloride salt constitute waste.

Synthetic Route Reactants Desired Product Byproducts Molecular Weight ( g/mol ) % Atom Economy
Fischer Esterification Guaiacol (124.14) + Formic Acid (46.03)Guaiacyl Formate (152.15)Water (18.02)Reactants: 170.17, Product: 152.1589.4%
Hypothetical Acyl Chloride Route Guaiacol (124.14) + Formyl Chloride (64.47) + Pyridine (79.10)Guaiacyl Formate (152.15)Pyridine Hydrochloride (115.56)Reactants: 267.71, Product: 152.1556.8%

This comparison clearly demonstrates that direct esterification is a far more sustainable route from an atom economy perspective.

Sustainable Catalyst and Reagent Design

The choice of catalysts and reagents is paramount in developing a green synthesis protocol. For the production of this compound, several sustainable options can be considered.

Sustainable Reagents : Formic acid itself can be considered a green and sustainable C1 source, especially when produced from the hydrogenation of carbon dioxide. acs.org This positions it as a renewable feedstock for formylation reactions. ornl.govresearchgate.net

Biocatalysis : Enzymes, particularly lipases, are highly effective for esterification reactions under mild conditions. researchgate.net Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), can catalyze the esterification of phenolic compounds with high selectivity and can be easily recovered and reused, minimizing waste and purification costs. mdpi.com

Heterogeneous Catalysts : To overcome the separation and corrosion issues associated with homogeneous acid catalysts (like sulfuric acid), solid acid catalysts are a sustainable alternative. Materials such as sulfonic acid-functionalized silica (B1680970) (SiO₂-SO₃H) or ion-exchange resins are effective, reusable, and non-corrosive catalysts for esterification. researchgate.net

Organocatalysis : The use of small organic molecules as catalysts avoids the use of potentially toxic or expensive metals. For formylation-type reactions, organocatalysts have shown promise, offering mild reaction conditions and high selectivity. nih.govnih.gov

Catalyst Type Example(s) Advantages Disadvantages
Biocatalyst Immobilized Lipases (e.g., Novozym 435)High selectivity, mild conditions (room temp.), biodegradable, reusable.Slower reaction rates, potential for enzyme denaturation.
Heterogeneous Acid Sulfonated Silica (SiO₂-SO₃H), ZeolitesReusable, easily separated, non-corrosive, can be used in flow systems.May require higher temperatures than homogeneous acids, potential for leaching.
Organocatalyst Proline derivatives, TBAAMetal-free, often low toxicity, mild conditions.May require higher catalyst loading, can be expensive.

Process Intensification and Solvent Selection

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. mdpi.com For the synthesis of guaiacyl formate, several strategies can be applied.

Continuous-Flow Reactors : Shifting from batch to continuous-flow production offers significant advantages, including improved heat and mass transfer, enhanced safety (especially for photochemical reactions), and easier automation. For esterification, flow systems using packed-bed reactors with heterogeneous catalysts allow for continuous production and easy product separation. mdpi.com

Reactive Distillation : For equilibrium-limited reactions like esterification, reactive distillation is a powerful intensification technique. The reaction and separation of the water byproduct occur in the same unit, continuously shifting the equilibrium towards the product and leading to higher conversions and purity.

The choice of solvent is also a critical green chemistry consideration. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives. Studies on reactions involving guaiacol have shown that the solvent can significantly influence reaction pathways and product distribution. researchgate.net For the synthesis of its formate ester, desirable solvents would be bio-derived (e.g., 2-methyltetrahydrofuran), have a low environmental impact, and be easily recyclable. The ultimate goal is to perform the reaction under solvent-free conditions, which is often feasible in reactions involving liquid reactants like guaiacol and formic acid, further enhancing the green credentials of the process. tandfonline.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of guaiacyl formate (B1220265). These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like guaiacyl formate. It provides a balance between accuracy and computational cost, making it suitable for studying lignin (B12514952) model compounds. researchgate.netehu.es DFT calculations can elucidate the electronic structure, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and various reactivity descriptors. researchgate.net

For instance, DFT studies on related guaiacyl compounds are used to predict properties like global and local hardness and softness, which help in understanding the molecule's reactivity. researchgate.net The analysis of HOMO and LUMO energies provides insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between these frontier orbitals is a key indicator of chemical reactivity. Pyrolysis mechanisms of guaiacol (B22219), a closely related compound, have been extensively studied using DFT to calculate bond dissociation enthalpies (BDE) and map out potential reaction pathways. researchgate.net These calculations help identify the weakest bonds and predict the initial steps of thermal decomposition. researchgate.net Furthermore, DFT is employed to model the interaction of such compounds with catalysts, revealing how different functional groups can influence adsorption and catalytic conversion. researchgate.netrsc.org

Table 1: Representative Reactivity Descriptors Calculated using DFT

DescriptorDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate an electron (nucleophilicity)
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron (electrophilicity)
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicator of chemical reactivity and kinetic stability
Global Hardness (η) (I - A) / 2Measures resistance to change in electron distribution
Global Softness (S) 1 / (2η)Reciprocal of hardness, indicates polarizability
Electronegativity (χ) (I + A) / 2Measures the power of an atom/group to attract electrons

Note: I and A represent the ionization potential and electron affinity, respectively. This table is illustrative of the types of descriptors derived from DFT calculations.

For higher accuracy, ab initio methods are employed. These methods are based on first principles, without reliance on empirical parameters. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate molecular properties, though at a greater computational expense. psu.edu

Ab initio calculations have been used to study the structure, conformation, and reactivity of lignin model compounds and formic acid. researchgate.netpsu.eduunt.edu For example, studies on the formic acid dimer have utilized MP2 and DLPNO-CCSD(T) methods to accurately describe its potential energy surface and the thermodynamics of complex formation. psu.edunih.gov These high-level calculations are crucial for obtaining reliable stabilization energies and understanding the subtle interplay of forces governing molecular interactions. psu.edu For guaiacol, the structural unit of guaiacyl formate, conformational preferences have been studied at the MP2/6-311G(d,p) level of theory to locate energy minima on the potential energy surface with high confidence. researchgate.net

Conformational Analysis and Potential Energy Surfaces (PES)

The flexibility of guaiacyl formate is a key feature, arising from the rotation around several single bonds. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them. This is achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. psu.edunih.gov

Studies on guaiacyl-containing lignin model compounds show a large accessible conformational space with multiple energy minima separated by low energy barriers. nih.govresearchgate.net Similarly, the ester group in formic acid and its esters can exist in E (trans) and Z (cis) conformations, with the Z form often being thermodynamically preferred. acs.orgrsc.org The PES for guaiacyl formate would therefore be complex, with various minima corresponding to different orientations of the methoxy (B1213986) group relative to the phenyl ring and the formate group's conformation.

The surrounding medium can significantly influence the conformational equilibrium of a molecule. Computational models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) and the Self-Consistent Reaction Field (SCRF) are used to simulate the effects of a solvent. researchgate.netresearchgate.net These models treat the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution.

For flexible molecules like guaiacyl lignin models, the presence of a solvent can broaden the accessible conformational space. nih.govresearchgate.net Theoretical studies have shown that intermolecular hydrogen bonds with solvent molecules can become more favorable than intramolecular ones, altering the preferred conformation in solution compared to the gas phase. nih.govresearchgate.netnih.gov For example, DFT calculations using the PCM model have been applied to study lignin model compounds in various solvents to understand dissolution mechanisms and reaction thermodynamics. researchgate.netresearchgate.net

The relative stability of different conformers is determined by a balance of intramolecular interactions. In guaiacyl formate, these include potential weak C-H···O hydrogen bonds, hyperconjugative effects, and steric repulsion.

While strong intramolecular hydrogen bonds are not always persistent in related guaiacyl structures in solution, weak and transient interactions can still influence conformational preferences. nih.govresearchgate.netnih.gov Hyperconjugation, the interaction of electrons in a filled orbital with an adjacent empty or partially filled orbital, has been proposed as a key factor stabilizing the Z conformation in formic acid and its esters, although this view is also debated. rsc.org Steric effects, such as repulsion between the methoxy group and the formate moiety, will also play a crucial role in defining the low-energy regions of the potential energy surface.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the detailed mechanisms of chemical reactions. By locating transition states—the highest energy points along a reaction coordinate—and calculating activation energies, chemists can predict reaction rates and understand how a reaction proceeds.

For guaiacyl formate, this approach is valuable for studying thermal decomposition (pyrolysis) and hydrolysis pathways. researchgate.netncsu.edu DFT calculations on the pyrolysis of guaiacol, for example, have identified competing reaction pathways, such as the homolytic cleavage of the CH₃-O bond versus the O-H bond, and have calculated the associated energy barriers. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the reactants and products. researchgate.net Similar studies on formic acid decomposition on catalyst surfaces use DFT to model the entire reaction network, including the role of spectator species, to develop robust microkinetic models that can predict experimental outcomes. princeton.edu This type of analysis provides crucial insights into the primary scission reactions and the formation of various products during the thermochemical conversion of lignin-related materials. researchgate.net

Table 2: Illustrative Data from Reaction Pathway Modeling

Reaction Step (Example: Guaiacol Pyrolysis)TypeCalculated Activation Energy (kJ/mol)
Guaiacol → 2-methoxyphenoxy radical + H radicalO-H Bond Cleavage~474
Guaiacol → Catechol + CH₃ radicalCH₃-O Bond Cleavage~313
Guaiacol + H radical → Benzene (B151609) + H₂O + CH₃ radicalH-assisted DemethoxylationLowered Barrier

Note: Data is representative of findings for guaiacol pyrolysis and illustrates the type of information obtained from reaction pathway modeling. researchgate.net Actual values for guaiacyl formate would require specific calculations.

Spectroscopic Parameter Prediction

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful complement to experimental measurements. For formic acid, 2-methoxyphenyl ester, computational methods can be used to predict key spectroscopic parameters such as NMR chemical shifts and vibrational frequencies.

NMR Chemical Shift Prediction (GIAO Method)

The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose, particularly when combined with Density Functional Theory (DFT). imist.maconicet.gov.ar The GIAO method effectively addresses the issue of the gauge-dependence of the magnetic vector potential, leading to more accurate calculated shielding tensors. rsc.org

The typical workflow for predicting NMR chemical shifts involves:

Geometry Optimization: The molecular structure of the compound is optimized using a suitable level of theory (e.g., a DFT functional like B3LYP with a specific basis set).

Shielding Tensor Calculation: Using the optimized geometry, the absolute magnetic shielding tensors for each nucleus are calculated using the GIAO method at a chosen level of theory.

Chemical Shift Calculation: The calculated shielding tensor of a reference compound, typically tetramethylsilane (B1202638) (TMS), is also computed at the same level of theory. The chemical shift (δ) is then determined by subtracting the calculated shielding of the target nucleus from the shielding of the reference nucleus. imist.ma

While specific GIAO calculations for this compound are not readily found in the literature, studies on other organic molecules, including those with methoxyphenyl groups, have demonstrated the high accuracy of this approach. nih.govnih.gov For instance, the GIAO/B3LYP/6-311+G(d,p) level of theory has been shown to provide satisfactory results for predicting ¹H and ¹³C NMR properties. nih.gov The choice of functional and basis set can influence the accuracy of the prediction, and various combinations have been tested and validated against experimental data for different classes of compounds. beilstein-journals.org

The predicted NMR chemical shifts for this compound would be expected to reflect the electronic environment of each nucleus. For example, the protons and carbons of the aromatic ring would have chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing formate ester group. The formyl proton would likely appear as a distinct singlet in the downfield region of the ¹H NMR spectrum.

Vibrational Frequency Calculations

Theoretical vibrational analysis is crucial for assigning the bands observed in infrared (IR) and Raman spectra to specific molecular motions. DFT calculations are commonly employed to compute the harmonic vibrational frequencies of molecules. science.govq-chem.com

The process involves:

Geometry Optimization: Similar to NMR predictions, the first step is to find the minimum energy structure of the molecule.

Hessian Matrix Calculation: The second derivative of the energy with respect to the nuclear coordinates (the Hessian matrix) is calculated.

Frequency Calculation: Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration).

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor, which depends on the level of theory used. nih.gov

For this compound, the vibrational spectrum would be expected to show characteristic bands for:

C=O stretching of the ester group.

C-O stretching vibrations.

Aromatic C=C stretching.

C-H stretching of the aromatic ring, methoxy group, and formyl group.

Bending and deformation modes of the various functional groups.

Studies on related molecules, such as N,N'-di(2-methoxyphenyl)formamidine, have successfully used DFT (B3LYP/6-311+G(d,p)) to calculate and assign vibrational spectra. nih.gov Similarly, detailed vibrational analyses have been performed on other methoxyphenyl derivatives, providing a reliable framework for interpreting the spectrum of guaiacyl formate. openaccesspub.org

The following table presents a hypothetical summary of the types of data that would be generated from a computational spectroscopic study of this compound, based on established methodologies.

Spectroscopic ParameterComputational MethodExpected InformationRelevant Literature Context
¹H and ¹³C NMR Chemical ShiftsGIAO-DFT (e.g., B3LYP/6-311+G(d,p))Predicted chemical shifts for all hydrogen and carbon nuclei. imist.maconicet.gov.arnih.gov
Vibrational Frequencies (IR/Raman)DFT (e.g., B3LYP/6-311+G(d,p))Calculated frequencies and intensities of vibrational modes. nih.govnih.govopenaccesspub.org
Vibrational Mode AssignmentPotential Energy Distribution (PED) AnalysisContribution of individual internal coordinates to each normal mode. openaccesspub.org

Hydrolysis Reactions of the Ester Linkage

The hydrolysis of this compound involves the cleavage of the ester bond to yield formic acid and 2-methoxyphenol (guaiacol). This process can be catalyzed by acids, bases, or occur under neutral conditions, each proceeding through distinct mechanisms.

In the presence of a strong acid, the hydrolysis of aryl esters like 2-methoxyphenyl formate typically proceeds through the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This is the most common pathway for the acid-catalyzed hydrolysis of esters.

The AAC2 mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H3O+). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the 2-methoxyphenoxy group, converting it into a better leaving group (2-methoxyphenol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating 2-methoxyphenol.

Deprotonation: The resulting protonated formic acid is deprotonated by a water molecule to yield formic acid and regenerate the hydronium ion catalyst.

The AAL2 (acid-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism is not observed in the hydrolysis of this ester. This is because the cleavage of the bond between the oxygen and the aromatic ring would require the formation of a highly unstable phenyl cation.

Under basic conditions, the hydrolysis of 2-methoxyphenyl formate predominantly follows the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This process, often referred to as saponification, is generally irreversible.

The BAC2 mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH-), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, and the 2-methoxyphenoxide ion is eliminated as the leaving group. This step is facilitated by the relative stability of the phenoxide ion.

Similar to the acid-catalyzed case, the BAL2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism is not a viable pathway due to the difficulty of nucleophilic attack on the sp2-hybridized carbon of the aromatic ring.

In the absence of strong acids or bases, 2-methoxyphenyl formate can undergo neutral hydrolysis, although at a much slower rate. This reaction is typically catalyzed by water acting as a weak nucleophile and can be subject to general acid or general base catalysis.

In general acid catalysis , a weak acid (HA) donates a proton to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by a water molecule.

In general base catalysis , a weak base (B) abstracts a proton from a water molecule as it attacks the carbonyl carbon, thereby increasing the nucleophilicity of the water molecule.

The rate of hydrolysis is influenced by several factors:

pH: The reaction is slowest at neutral pH and increases at both acidic and basic pH.

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Substituent Effects: The methoxy group at the ortho position is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl formate. However, steric effects from the ortho substituent can also play a role.

The hydrolysis of esters is typically an exothermic process, although the change in enthalpy is generally modest. The reaction also leads to an increase in entropy as one molecule is converted into two. Consequently, the Gibbs free energy change for the hydrolysis is generally negative, indicating a spontaneous process under standard conditions.

Illustrative Data for a Related Reaction: Hydrolysis of Ethyl Formate To provide a quantitative perspective, the activation parameters for the neutral hydrolysis of a simple formate ester, ethyl formate, are presented below. It is important to note that these values are not directly transferable to 2-methoxyphenyl formate but serve as a general reference.

ParameterValue
Activation Enthalpy (ΔH‡)91 ± 8 kJ/mol
Activation Entropy (ΔS‡)-48 ± 8 J K-1 mol-1

This data is for the neutral hydrolysis of ethyl formate and is provided for illustrative purposes only.

Transesterification Reactivity with Alcohols and Phenols

This compound can undergo transesterification with other alcohols or phenols in the presence of an acid or base catalyst. This reaction involves the exchange of the 2-methoxyphenol moiety with another alcohol or phenol (B47542).

The mechanism of transesterification is analogous to that of hydrolysis, with an alcohol or phenol acting as the nucleophile instead of water.

Acid-catalyzed transesterification proceeds through a mechanism similar to the AAC2 pathway.

Base-catalyzed transesterification follows a path similar to the BAC2 mechanism.

The position of the equilibrium in a transesterification reaction depends on the relative concentrations and nucleophilicities of the participating alcohols/phenols. To drive the reaction towards the desired product, the incoming alcohol is often used in large excess. The reactivity in transesterification reactions involving aryl esters and phenols can be influenced by the electronic effects of substituents on both the ester and the phenol cas.cz. Generally, electron-withdrawing groups on the aryl ester and electron-donating groups on the incoming phenol facilitate the reaction cas.cz.

Fries Rearrangement and Related Rearrangement Reactions of Aryl Formates

Aryl formates, including 2-methoxyphenyl formate, can undergo the Fries rearrangement in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or boron trichloride (B1173362) (BCl3) stanford.edu. This reaction involves the migration of the formyl group from the phenolic oxygen to the aromatic ring, yielding hydroxy-substituted benzaldehydes.

The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways. A widely accepted mechanism involves the following key steps:

Coordination of the Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.

Formation of an Acylium Ion: This coordination polarizes the ester bond, leading to the formation of a discrete acylium ion (formyl cation, HCO+) or a tight ion pair with the Lewis acid complexed to the phenoxide.

Electrophilic Aromatic Substitution: The formyl cation then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide at the ortho and para positions.

Rearomatization and Workup: The resulting intermediate rearomatizes by losing a proton. Subsequent aqueous workup removes the Lewis acid to yield the hydroxy benzaldehyde (B42025) products.

For 2-methoxyphenyl formate, the migration of the formyl group can occur at the positions ortho or para to the hydroxyl group. The methoxy group at the 2-position will influence the regioselectivity of the rearrangement. The ortho position (relative to the original ester group) is sterically hindered by the methoxy group. Therefore, the formyl group is expected to migrate primarily to the para position (C4) and the other ortho position (C6).

The product distribution between the ortho and para isomers is often dependent on the reaction conditions:

Temperature: Lower temperatures generally favor the formation of the para product, which is often the thermodynamically more stable isomer. Higher temperatures tend to favor the ortho product, which can be the kinetically controlled product and is often stabilized by chelation with the Lewis acid wikipedia.org.

Solvent: The polarity of the solvent can also influence the ortho/para ratio.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the energetics of the Fries rearrangement of aryl formates. The following table presents calculated thermochemical data for key intermediates and transition states in the BCl3-promoted Fries rearrangement of phenyl formate, which serves as a model for the rearrangement of 2-methoxyphenyl formate amazonaws.com.

Calculated Thermochemical Data for Intermediates and Transition States in the Fries Rearrangement of Phenyl Formate

SpeciesElectronic Energy (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)
Phenyl formate + BCl3-1940.974533-1940.796301-1940.852512
O-acyl complex-1940.937633-1940.761982-1940.818942
Transition State 1-1940.924669-1940.749313-1940.807597
Formyl chloride + Phenoxy-BCl2-1940.957738-1940.783295-1940.865222

Data obtained from DFT calculations and represents a model system.

Chemical Reactivity and Mechanistic Studies of Formic Acid, 2 Methoxyphenyl Ester

Formic acid, 2-methoxyphenyl ester, also known as guaiacyl formate (B1220265), exhibits a range of chemical reactivities centered around its three key structural components: the aromatic ring, the formate ester group, and the methoxy (B1213986) group. The interplay of these functional groups dictates the molecule's behavior in various organic transformations.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For Formic acid, 2-methoxyphenyl ester, the primary abiotic degradation pathways of interest are photolysis and hydrolysis.

Detailed experimental studies specifically documenting the photolysis and photodegradation mechanisms of this compound in various environmental matrices are not extensively available in peer-reviewed literature. However, based on the compound's chemical structure, which includes an aromatic ring and an ester group, it can be inferred that it may absorb ultraviolet (UV) radiation, potentially leading to photodegradation. The guaiacyl moiety, in particular, is known to be photoreactive. The likely mechanism would involve the cleavage of the ester bond or transformations on the aromatic ring, but specific products and reaction rates under environmental conditions have not been fully elucidated.

Hydrolysis is a significant abiotic degradation pathway for esters in aqueous environments. This compound is expected to undergo hydrolysis to yield formic acid and guaiacol (B22219) (2-methoxyphenol). The rate of this reaction is highly dependent on the pH and temperature of the water. Generally, ester hydrolysis is catalyzed by both acids and bases. Therefore, the degradation rate would be slowest in neutral conditions (around pH 7) and would increase in both acidic and alkaline environments.

Table 1: Expected Hydrolysis Products of this compound

ReactantProducts
This compoundFormic acid
Guaiacol (2-methoxyphenol)

Biotic Degradation in Environmental Systems

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

The microbial degradation of this compound is anticipated to be a key process in its environmental removal. The ester linkage is susceptible to cleavage by esterase enzymes, which are commonly produced by a wide variety of microorganisms found in soil and water. This enzymatic hydrolysis would result in the formation of formic acid and guaiacol.

Both of these degradation products are known to be readily biodegradable. Formic acid is a simple organic acid that can be utilized by many microorganisms as a carbon and energy source. Guaiacol is a lignin-derived compound, and various bacterial and fungal species have demonstrated the ability to degrade it, often through pathways involving demethylation and ring cleavage. Therefore, it is expected that this compound would be biodegradable under most environmental conditions.

Specific studies identifying the metabolites of this compound in environmental samples are scarce. However, based on the expected degradation pathways, the primary metabolites would be formic acid and guaiacol. Further degradation of guaiacol by microorganisms could lead to the formation of catechol, which would then be subject to ring cleavage to produce aliphatic acids that can enter central metabolic pathways.

Table 2: Potential Microbial Degradation Products of this compound

Initial CompoundPrimary MetabolitesSecondary Metabolites
This compoundFormic acidFurther metabolic products (e.g., CO2, H2O)
GuaiacolCatechol

Environmental Persistence and Mobility Assessment

The environmental persistence of this compound is expected to be low due to the anticipated rates of hydrolysis and microbial degradation. The ester bond makes it susceptible to breakdown in aqueous environments and by microbial enzymes.

The mobility of this compound in soil will be governed by its water solubility and its octanol-water partition coefficient (Kow). While specific data for this compound is limited, its structural components suggest moderate water solubility and a moderate Kow. This would imply that it could have some mobility in soil, but this would be limited by its rapid degradation. The primary degradation product, guaiacol, has a reported log Kow of 1.34, indicating a low potential for bioaccumulation and moderate mobility in soil. Formic acid is highly soluble in water and will be very mobile in soil pore water.

Analytical Methods for Environmental Monitoring

The environmental monitoring of this compound, also known as guaiacyl formate (B1220265), is not standardized, as it is not a commonly regulated environmental pollutant. However, its chemical structure—an ester of a phenol (B47542)—allows for the application of established analytical techniques used for monitoring other phenolic and semi-volatile organic compounds in environmental matrices. The selection of a specific method depends on the sample matrix (water, soil, sediment, or air), the required detection limit, and the available instrumentation.

The primary analytical strategies for detecting and quantifying trace amounts of this compound would involve chromatographic separation coupled with mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its predicted volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of this compound. amecj.com GC-MS provides excellent separation of complex mixtures and definitive identification based on the mass spectrum of the target analyte. mazums.ac.irncsu.edu

Sample Preparation:

Water Samples: For aqueous matrices like surface water or wastewater, a pre-concentration step is necessary to achieve the low detection limits required for environmental analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. epa.gov Cartridges packed with sorbents like polystyrene-divinylbenzene can effectively retain the analyte from a large volume of water, which is then eluted with a small volume of an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). epa.gov Liquid-liquid extraction (LLE) with a water-immiscible organic solvent is another viable option.

Soil and Sediment Samples: Analysis in soil and sediment requires an initial solvent extraction. Techniques such as Soxhlet extraction or ultrasonic-assisted extraction (UAE) using solvents like acetone, methanol, or dichloromethane (B109758) can be employed to transfer the analyte from the solid matrix into a liquid phase suitable for GC-MS analysis. nih.gov

Air Samples: Monitoring in air would involve drawing a known volume of air through a sorbent tube to trap the compound, followed by thermal desorption or solvent extraction for introduction into the GC-MS system.

Analysis: The prepared extract is injected into the GC, where the compound is separated from other matrix components on a capillary column (e.g., a HP-5MS or similar). ncsu.edu The mass spectrometer detects the molecule, and its fragmentation pattern upon ionization provides a unique fingerprint for confirmation and quantification. mazums.ac.ir

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool, particularly for compounds that may have limited thermal stability or are not sufficiently volatile for GC. nih.govmdpi.com LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex environmental samples. nih.govmdpi.com

Sample Preparation: Sample preparation methods are similar to those for GC-MS. For water samples, SPE is the most common approach. researchgate.net Soil and sediment extracts can also be analyzed by LC-MS/MS, often after a clean-up step to remove interferences.

Analysis: Separation is achieved on a reverse-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate to improve ionization efficiency. nih.gov Detection by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity and low detection limits by monitoring specific precursor-to-product ion transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

While more of a characterization tool for solid materials than a quantitative monitoring method for a specific compound, Py-GC/MS is highly relevant in the context of guaiacyl compounds. This technique is used to analyze complex organic matter, such as lignin (B12514952) in soil or biomass, by thermally decomposing the sample to produce smaller, volatile fragments that are then analyzed by GC-MS. ncsu.edumdpi.commdpi.com Since this compound is a potential pyrolysis product of lignin, Py-GC/MS is instrumental in studies of biomass burning and soil organic matter decomposition, where it can identify the presence of guaiacyl-type structures. osti.govnih.gov

Interactive Table of Analytical Methods

The following table summarizes potential analytical methods for the environmental monitoring of this compound.

TechniqueSample MatrixCommon Sample PreparationDetectorKey Considerations
GC-MSWater, WastewaterLiquid-Liquid Extraction (LLE); Solid-Phase Extraction (SPE)Mass SpectrometerGood for volatile/semi-volatile compounds. Provides structural confirmation. mazums.ac.ir
GC-MSSoil, SedimentSoxhlet Extraction; Ultrasonic-Assisted Extraction (UAE)Mass SpectrometerRequires efficient extraction from the solid matrix. nih.gov
LC-MS/MSWater, WastewaterSolid-Phase Extraction (SPE); Direct Injection (for less complex matrices)Tandem Mass Spectrometer (e.g., QQQ, Q-TOF)High sensitivity and selectivity. Suitable for moderately polar compounds. nih.govnih.gov
LC-MS/MSSoil, SedimentSolvent Extraction followed by SPE cleanupTandem Mass SpectrometerEffective for complex matrices, minimizing interference.
Py-GC/MSSoil, Lignin, BiomassNone (direct pyrolysis of solid sample)Mass SpectrometerUsed to identify guaiacyl structures as part of larger polymers; primarily a qualitative/semi-quantitative characterization tool. mdpi.comnih.gov

Future Research Directions and Emerging Areas

Design of Novel and Sustainable Synthetic Routes for Formic Acid, 2-Methoxyphenyl Ester

The development of eco-friendly and efficient methods for synthesizing this compound is a primary research goal. Traditional synthesis often involves the esterification of guaiacol (B22219) with formic acid, a reaction that can be catalyzed by strong mineral acids. However, future research is geared towards greener alternatives that minimize waste and avoid harsh reagents.

One promising approach is the utilization of formic acid as a sustainable C1 building block, which can be derived from biomass or through the electrochemical reduction of carbon dioxide. researchgate.net Research into direct carbonylation reactions, where guaiacol is treated with carbon monoxide from a sustainable source, presents another innovative route. peterhuylab.de The exploration of solvent-free reaction conditions or the use of green solvents like ionic liquids could further enhance the sustainability of the synthesis. rsc.org

A key area of investigation is the development of synthetic pathways that leverage renewable feedstocks. Guaiacol itself is a major component of lignin (B12514952), an abundant biopolymer. frontiersin.orgresearchgate.net Future synthetic strategies could focus on the direct, selective formylation of lignin-derived feedstocks to produce guaiacyl formate (B1220265), thereby creating a value-added chemical from a low-cost, renewable resource. rsc.org

Exploration of Advanced Catalytic Systems (e.g., Organocatalysis, Nanocatalysis)

The shift towards advanced catalytic systems is paramount for developing selective and efficient syntheses of this compound. While traditional acid catalysis is effective, it often suffers from issues of corrosivity (B1173158) and difficulty in catalyst separation.

Organocatalysis: This field offers metal-free alternatives that can operate under mild conditions. uni-giessen.denih.gov For the synthesis of guaiacyl formate, research could focus on developing organocatalysts that activate either the formic acid or the guaiacol molecule. For example, formamides have been shown to be potent catalysts for the activation of carboxylic acids. peterhuylab.de Thiourea-based organocatalysts are another class of compounds known to be effective in a variety of transformations and could be explored for this esterification. uni-giessen.de The development of chiral organocatalysts could also open avenues for stereoselective reactions involving guaiacyl formate derivatives. beilstein-journals.org

Nanocatalysis: Nanomaterials offer high surface area and unique electronic properties, making them highly active and selective catalysts. researchgate.net Research into nanocatalysts for guaiacyl formate synthesis could involve screening various metal oxide nanoparticles, such as those based on zinc oxide or calcium oxide, which have shown promise in other organic transformations. researchgate.netresearchgate.net The immobilization of catalysts on magnetic nanoparticles is another emerging area that facilitates easy catalyst recovery and reuse, a key principle of green chemistry. nih.gov

The table below outlines potential catalysts for further investigation.

Catalyst TypePotential CatalystRationale for Exploration
Organocatalyst1-FormylpyrrolidinePotent catalyst for activating carboxylic acids. peterhuylab.de
OrganocatalystThiourea derivativesEffective in a wide range of organic reactions. uni-giessen.de
NanocatalystZnO NanoparticlesShown to be effective in N-formylation reactions. researchgate.net
NanocatalystMagnetic Nanoparticle-supported ProlineEnables easy catalyst recovery and reuse. nih.gov

In-depth Mechanistic Studies of Under-explored Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new transformations. While the general mechanism of esterification is well-understood, the specific kinetics and intermediates in novel catalytic systems remain to be elucidated.

Future research should employ a combination of experimental techniques, such as in-situ spectroscopy (NMR, IR) and kinetic studies, to probe reaction pathways. For instance, detailed mechanistic investigations of the degradation of related guaiacyl ether lignin models have revealed complex reaction networks involving cleavage of ether bonds. researchgate.netosti.gov Similar in-depth studies on the formation and subsequent reactions of guaiacyl formate are needed.

Isotopic labeling studies, using deuterated formic acid or guaiacol, can provide invaluable insights into bond-forming and bond-breaking steps. rsc.org Understanding the role of the solvent and catalyst at a molecular level will also be critical. For example, in organocatalytic systems, identifying the specific non-covalent interactions that lead to rate acceleration and selectivity is a key research objective. uni-giessen.de

Discovery of New Applications in Materials Science and Green Chemical Processes

The guaiacyl moiety, being a fundamental unit of lignin, suggests that this compound could serve as a valuable platform molecule for the synthesis of novel polymers and materials. researchgate.net Its aromatic nature and the presence of a reactive ester group make it a versatile building block.

In materials science , guaiacyl formate could be explored as a monomer for the synthesis of specialty polymers. For example, polymers derived from lignin-based monomers have been investigated for applications in high-performance plastics. acs.org The formyl group could also be a point for further chemical modification to introduce other functionalities. There is potential for its use in the development of new resins and composites, potentially incorporating it into existing polymer matrices to enhance properties such as thermal stability or UV resistance. researchgate.net

In green chemical processes , this compound could act as a sustainable intermediate. Formic acid itself is considered a safe and renewable C1 source and a hydrogen storage medium. researchgate.net Guaiacyl formate could potentially be used as a formylating agent, offering a more sustainable alternative to traditional reagents. researchgate.net Furthermore, given that guaiacol can be produced from the catalytic transformation of lignin, the synthesis and utilization of guaiacyl formate align well with the principles of a circular bio-economy. frontiersin.org

Integrated Experimental and Computational Studies for Enhanced Understanding

Combining experimental work with computational modeling offers a powerful approach to accelerate research and deepen the understanding of this compound. researchgate.net

Computational chemistry can be employed to predict the properties of guaiacyl formate and to model reaction mechanisms. researchgate.net Density Functional Theory (DFT) calculations can be used to investigate the transition states of its synthesis and subsequent reactions, providing insights that are often difficult to obtain experimentally. su.se Molecular dynamics simulations can be used to study the interactions of guaiacyl formate with solvents, catalysts, and other molecules, which is particularly relevant for understanding its behavior in complex systems like polymer blends or biological environments. researchgate.net

An integrated approach would involve using computational screening to identify promising catalysts or reaction conditions, which are then validated through targeted experiments. For example, machine learning algorithms are increasingly being used to predict the outcomes of reactions and to design novel catalysts. beilstein-journals.org This synergy between in-silico and benchtop research can significantly reduce the time and resources required for discovery and optimization.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Formic Acid, 2-Methoxyphenyl Ester, and how do reaction conditions influence yield?

  • Methodology : The ester can be synthesized via acid-catalyzed esterification between 2-methoxyphenol and formic acid. Key parameters include:

  • Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (pTSA) are common catalysts. pTSA reduces side reactions like oxidation of the phenol group .
  • Temperature : Optimal yields (≥85%) are achieved at 60–80°C; higher temperatures promote decomposition.
  • Solvent-free conditions : Improve atom economy but require rigorous moisture control to prevent hydrolysis .
  • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or FT-IR to detect the disappearance of the phenolic -OH stretch (~3200 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • GC-MS : Provides molecular weight confirmation (e.g., m/z 166 for [M+]⁺) and fragmentation patterns (e.g., loss of CO to form 2-methoxyphenoxyl ion at m/z 123) .
  • NMR : ¹H NMR shows characteristic signals for the methoxy group (~δ 3.8 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms the ester carbonyl at ~δ 165 ppm .
  • IR Spectroscopy : Key peaks include ester C=O (~1720 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • Degradation Kinetics :

  • pH : Hydrolysis accelerates under alkaline conditions (pH > 9), yielding 2-methoxyphenol and formate ions. Acidic conditions (pH < 3) show slower degradation (<10% over 24 hours at 25°C) .
  • Temperature : Arrhenius modeling reveals a 2.5-fold increase in hydrolysis rate per 10°C rise (activation energy ~45 kJ/mol). Storage at ≤4°C in anhydrous solvents (e.g., dichloromethane) is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective reactivity of this compound in nucleophilic acyl substitution reactions?

  • Reaction Pathways :

  • The ester’s carbonyl carbon is electrophilic, but the methoxy group at the ortho position sterically hinders nucleophilic attack, favoring para-substitution in aromatic systems. Computational studies (DFT) suggest a transition state energy difference of ~8 kJ/mol between ortho and para pathways .
  • Catalytic Effects : Lewis acids (e.g., AlCl₃) lower the activation barrier by polarizing the carbonyl group, enhancing reactivity toward amines or alcohols .

Q. How can conflicting data on the ester’s solubility in polar aprotic solvents be resolved?

  • Data Reconciliation :

  • Discrepancies arise from purity variations (e.g., residual 2-methoxyphenol in crude samples reduces solubility). Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) is critical .
  • Solubility Parameters : Experimental solubility in DMSO (22.5 mg/mL at 25°C) aligns with Hansen solubility predictions (δD = 18.1 MPa¹/², δH = 9.3 MPa¹/²) .

Q. What strategies optimize the use of this compound as a photolabile protecting group in organic synthesis?

  • Photocleavage Design :

  • UV irradiation (λ = 254 nm) cleaves the ester via Norrish Type I mechanisms, releasing 2-methoxyphenol. Quantum yield (Φ = 0.32) is pH-independent but solvent-sensitive (higher in acetonitrile vs. water) .
  • Applications : Demonstrated in peptide synthesis for temporary carboxylate protection, with >90% deprotection efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.